Cas no 2158216-40-9 (3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide)

3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide 化学的及び物理的性質
名前と識別子
-
- 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide
- 2158216-40-9
- AKOS000975344
- Z44342140
- EN300-26595567
-
- インチ: 1S/C17H11BrClFN2O3/c1-25-15-6-9(5-12(18)16(15)23)4-10(8-21)17(24)22-11-2-3-14(20)13(19)7-11/h2-7,23H,1H3,(H,22,24)/b10-4+
- InChIKey: XMFUHSPEPPFYSQ-ONNFQVAWSA-N
- ほほえんだ: BrC1C(=C(C=C(/C=C(\C#N)/C(NC2C=CC(=C(C=2)Cl)F)=O)C=1)OC)O
計算された属性
- せいみつぶんしりょう: 423.96256g/mol
- どういたいしつりょう: 423.96256g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 567
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 82.4Ų
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26595567-0.05g |
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide |
2158216-40-9 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamideに関する追加情報
3-(3-Bromo-4-Hydroxy-5-Methoxyphenyl)-N-(3-Chloro-4-Fluorophenyl)-2-Cyanoprop-2-enamide: A Comprehensive Overview
3-(3-Bromo-4-Hydroxy-5-Methoxyphenyl)-N-(3-Chloro-4-Fluorophenyl)-2-Cyanoprop-2-enamide (CAS No. 2158216-40-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is a derivative of cyanopropenamide and features a unique combination of functional groups, including bromo, hydroxy, methoxy, chloro, and fluoro substituents. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for further investigation.
The chemical structure of 3-(3-Bromo-4-Hydroxy-5-Methoxyphenyl)-N-(3-Chloro-4-Fluorophenyl)-2-Cyanoprop-2-enamide is characterized by a central cyanopropenamide core, which is flanked by two aromatic rings. The first ring is substituted with a bromo group at the 3-position, a hydroxy group at the 4-position, and a methoxy group at the 5-position. The second ring is substituted with a chloro group at the 3-position and a fluoro group at the 4-position. This intricate arrangement of substituents imparts unique chemical properties to the compound, making it suitable for various biological studies.
Recent research findings have highlighted the potential of 3-(3-Bromo-4-Hydroxy-5-Methoxyphenyl)-N-(3-Chloro-4-Fluorophenyl)-2-Cyanoprop-2-enamide in several therapeutic areas. One notable application is in the field of cancer research, where this compound has shown promising antiproliferative effects against various cancer cell lines. Studies have demonstrated that it can selectively inhibit the growth of cancer cells while sparing normal cells, suggesting its potential as a targeted therapy.
In addition to its antiproliferative properties, 3-(3-Bromo-4-Hydroxy-5-Methoxyphenyl)-N-(3-Chloro-4-Fluorophenyl)-2-Cyanoprop-2-enamide has been investigated for its anti-inflammatory and antioxidant activities. These properties are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative damage in cellular models.
The pharmacokinetic profile of 3-(3-Bromo-4-Hydroxy-5-Methoxyphenyl)-N-(3-Chloro-4-Fluorophenyl)-2-Cyanoprop-2-enamide has also been studied extensively. Research indicates that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its potential use as a therapeutic agent. Its high bioavailability and low toxicity profile make it an attractive candidate for further development.
Moreover, the compound's mechanism of action has been elucidated through various biochemical and cellular assays. It has been found to interact with specific protein targets involved in cell proliferation and survival pathways. For example, it can bind to and inhibit the activity of certain kinases that are overexpressed in cancer cells, thereby disrupting their signaling cascades and leading to cell death.
In the context of drug discovery, 3-(3-Bromo-4-Hydroxy-5-Methoxyphenyl)-N-(3-Chloro-4-Fluorophenyl)-2-Cyanoprop-2-enamide serves as a valuable lead compound for the development of novel therapeutics. Its unique chemical structure provides a platform for structure-based drug design, allowing researchers to optimize its pharmacological properties through chemical modifications. This approach has led to the identification of several analogs with enhanced potency and selectivity.
Despite its promising potential, further research is needed to fully understand the safety and efficacy of 3-(3-Bromo-4-Hydroxy-5-Methoxyphenyl)-N-(3-Chloro-4-Fluorophenyl)-2-Cyanoprop-2-enamide in preclinical and clinical settings. Ongoing studies are focused on evaluating its long-term effects, potential side effects, and interactions with other drugs. These investigations will provide critical insights into its suitability as a therapeutic agent.
In conclusion, 3-(3-Bromo-4-Hydroxy-5-Methoxyphenyl)-N-(3-Chloro-4-Fluorophenyl)-2-Cyanoprop-2-enamide (CAS No. 2158216-40-9) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and biological activities make it an important subject for continued research and development in medicinal chemistry and pharmaceutical sciences.
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